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molecular formula C13H10N2S B8512668 5-Phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-55-5

5-Phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8512668
M. Wt: 226.30 g/mol
InChI Key: QDVMTDLOWNMWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645769B2

Procedure details

A mixture of 5-bromo-7-azaindole (1)(0.5 g, 2.54 mmol; preparation disclosed in WO2004/078757), benzenethiol (274 μL, 2.66 mmol), sodium t-butoxide (488 mg, 5.07 mmol) and Pd(PPh3)4 (235 mg, 0.20 mmol) in EtOH (25 mL) was heated at reflux for 19 h. More benzenethiol (274 μL, 2.66 mmol), sodium t-butoxide (488 mg, 5.07 mmol) and Pd(PPh3)4 (235 mg, 0.20 mmol) were added and reflux continued for a further 24 h. The reaction mixture was filtered, concentrated, and the residue was extracted with CH2Cl2:hexane=1:1 (v/v). The extract was concentrated and purified by preparative LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—acetonitrile (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to afford 2 as a white solid (142 mg, 25%); 1H NMR (400 MHz, CDCl3) δ 6.53 (dd, J=3.5, 2.0 Hz, 1H), 7.10-7.30 (m, 5H), 7.41 (dd, J=5.9, 2.5 Hz, 1H), 8.16 (dd, J=2.0, 0.6 Hz, 1H), 8.48 (d, J=2.0 Hz, 1H), 10.00-10.20 (bs, NH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
274 μL
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
235 mg
Type
catalyst
Reaction Step One
Quantity
274 μL
Type
reactant
Reaction Step Two
Quantity
488 mg
Type
reactant
Reaction Step Two
Quantity
235 mg
Type
catalyst
Reaction Step Two
Name
Yield
25%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[C:11]1([SH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC(C)([O-])C.[Na+]>CCO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:11]1([S:17][C:2]2[CH:3]=[C:4]3[CH:5]=[CH:6][NH:7][C:8]3=[N:9][CH:10]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=NC1
Name
Quantity
274 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
488 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
235 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
274 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
488 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
235 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 h
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
CUSTOM
Type
CUSTOM
Details
purified by preparative LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SC=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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